2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13-8-9-16(10-14(13)2)21-18(25)12-27-20-22-19(26)17(23-24-20)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGOHVVWGHEHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Dimethylphenylacetamide Moiety: This step involves the acylation of the triazine derivative with 3,4-dimethylphenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes oxidation to form sulfoxide or sulfone derivatives. This reactivity is critical for modifying the compound’s electronic properties and biological activity.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrogen peroxide | Ethanol, 50°C, 4 hours | Sulfoxide derivative (S=O) at triazine-thioether position | 72% |
| meta-Chloroperoxybenzoic acid | Dichloromethane, RT, 12 hours | Sulfone derivative (O=S=O) | 68% |
Mechanism :
-
The sulfur atom in the thioether acts as a nucleophile, reacting with electrophilic oxygen sources.
-
Stepwise oxidation proceeds via radical intermediates, confirmed by ESR studies on similar triazin-thioethers.
Reduction Reactions
The 5-oxo group on the triazin ring and the acetamide carbonyl are susceptible to reduction:
Key Insight :
-
Selective reduction of the triazinone carbonyl is achievable under mild conditions, preserving the thioether and aromatic groups.
Nucleophilic Substitution
The benzyl group at position 6 of the triazin ring participates in aromatic substitution:
| Reagent | Conditions | Product | Catalyst |
|---|---|---|---|
| Chlorine gas | Acetic acid, 60°C, 3 hours | 6-chlorobenzyl-triazin derivative | FeCl₃ |
| Nitric acid (HNO₃) | H₂SO₄, 0°C, 1 hour | 6-nitrobenzyl-triazin derivative | – |
Regioselectivity :
-
Electrophilic attack occurs para to the electron-donating methoxy group (if present) on the benzyl ring .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagent | Product | Rate Constant (k) |
|---|---|---|---|
| 2M HCl, reflux, 8 hours | – | Carboxylic acid + 3,4-dimethylaniline | 3.2 × 10⁻³ s⁻¹ |
| 1M NaOH, 80°C, 6 hours | – | Sodium carboxylate + free amine | 1.8 × 10⁻³ s⁻¹ |
Mechanistic Note :
-
Acidic hydrolysis proceeds via a tetrahedral intermediate, while basic hydrolysis follows an SN2 pathway .
Cross-Coupling Reactions
The triazin-thioether moiety participates in palladium-catalyzed coupling:
| Reaction Type | Catalyst | Ligand | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | – | Biaryl-triazin hybrid | 55% |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | N-arylated acetamide derivative | 48% |
Limitation :
Biological Activity and Reactivity Correlations
The compound’s reactivity directly influences its bioactivity:
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazine moieties exhibit significant antimicrobial activities. The specific compound under consideration has been evaluated for its effectiveness against various bacterial and fungal strains. Studies have shown that derivatives of triazines can disrupt microbial cell wall synthesis or inhibit essential metabolic pathways, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
The triazole ring structure is often associated with anticancer properties. Investigations into the cytotoxic effects of 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide have revealed promising results in inhibiting cancer cell proliferation. Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses has been observed in vitro. This opens avenues for its potential use in treating inflammatory diseases .
Synthetic Utility
Synthesis of Triazine Derivatives
The compound serves as a versatile intermediate in the synthesis of other biologically active triazine derivatives. Its unique structure allows for further modifications through various chemical reactions such as alkylation and acylation. This synthetic flexibility is valuable in drug discovery programs aiming to develop new therapeutic agents with enhanced efficacy and reduced toxicity profiles .
Material Science Applications
Beyond biological applications, compounds like 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide are being explored for their material properties. Their ability to form stable complexes with metal ions has implications in catalysis and the development of new materials with specific electronic or photonic properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values lower than standard antibiotics. |
| Study 2 | Anticancer Properties | Showed selective cytotoxicity towards breast cancer cells (MCF7), with IC50 values indicating potent activity compared to control drugs. |
| Study 3 | Anti-inflammatory Effects | Inhibited TNF-alpha production in LPS-stimulated macrophages by 50%, suggesting a mechanism for reducing inflammation. |
Mechanism of Action
The mechanism of action of 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for its biological activity. The compound may inhibit or activate these targets, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of triazinone-acetamide derivatives. Key structural analogs, their substituents, and inferred properties are compared below:
Table 1: Structural and Functional Comparison of Triazinone-Acetamide Derivatives
*Molecular formulas for analogs are derived from evidence; the target’s formula is inferred based on structural adjustments.
Key Findings:
The 3,4-dimethylphenyl group introduces steric bulk compared to para-substituted analogs (e.g., ), which may influence receptor-binding specificity.
Electronic and Steric Modifications: Amino substituents on the triazinone (e.g., ) introduce hydrogen-bonding capabilities absent in the target compound, altering solubility and interaction profiles. The 4-nitrobenzyl group in adds electron-withdrawing effects, contrasting with the electron-rich benzyl group in the target.
Structural Validation :
- Crystallographic data for analogs (e.g., ) were validated using SHELX-based programs , ensuring accuracy in reported bond lengths and angles.
Biological Activity
The compound 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide has garnered attention in recent research for its potential biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
The compound features a triazine ring system with a sulfanyl group and a dimethyl-substituted phenyl acetamide moiety. This unique structure is believed to contribute significantly to its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties.
- Cell Line Studies : In vitro assays have shown that the compound effectively inhibits the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Drug | IC50 of Reference (µM) |
|---|---|---|---|
| A-431 | < 10 | Doxorubicin | 15 |
| Jurkat | < 10 | Doxorubicin | 15 |
The mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : Studies indicate that the compound triggers apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, preventing their progression through the cell cycle.
- Protein Interaction : Molecular dynamics simulations suggest that the compound interacts with key proteins involved in cell survival and apoptosis, primarily through hydrophobic interactions .
Antimicrobial Activity
In addition to its anticancer properties, this compound also exhibits notable antimicrobial activity.
- Bacterial Strains Tested : The compound was evaluated against both Gram-positive and Gram-negative bacteria using the dilution method. Results indicated significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The presence of the triazine ring is crucial for anticancer activity.
- Substitution patterns on the phenyl ring significantly influence both anticancer and antimicrobial properties.
Studies suggest that modifications to the sulfanyl group and variations in the acetamide moiety can enhance biological efficacy .
Case Studies
- Study on Anticancer Efficacy : A study conducted on a series of synthesized triazine derivatives found that compounds similar to our target exhibited potent cytotoxicity against various cancer cell lines. The study concluded that structural modifications could lead to improved efficacy .
- Antimicrobial Evaluation : Another research article detailed the synthesis of related compounds which displayed significant antibacterial activity. The study highlighted the importance of electron-withdrawing groups in enhancing antimicrobial efficacy .
Q & A
Q. What multi-parametric models analyze structure-activity relationships (SAR) in derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
